molecular formula C18H20ClN3O3S B2592593 N-(3-chloro-2-methylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide CAS No. 2319805-47-3

N-(3-chloro-2-methylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B2592593
CAS No.: 2319805-47-3
M. Wt: 393.89
InChI Key: ZXNVIQBCAADNHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex architecture, incorporating a cyclopentapyrazole core—a structure known for its relevance in pharmaceutical development —linked to a 3-chloro-2-methylaniline moiety and a 1,1-dioxothiolane (sulfone) group. The presence of the sulfolane-derived substituent is a key structural feature, as such groups can profoundly influence a molecule's physicochemical properties, its ability to form hydrogen bonds, and its overall pharmacokinetic profile . The amide linkage is a common pharmacophore that can contribute to the molecule's three-dimensional network through hydrogen bonding, a critical factor in crystal packing and molecular recognition events, as observed in structurally related compounds . While specific biological data for this exact molecule may be emerging, its core scaffold suggests potential utility as a valuable intermediate or a target for screening as a bioactive compound in various biochemical assays. Researchers can leverage this high-purity chemical as a key building block in heterocyclic chemistry, for the exploration of structure-activity relationships (SAR), or as a potential inhibitor in enzymatic studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c1-11-14(19)5-3-6-15(11)20-18(23)17-13-4-2-7-16(13)21-22(17)12-8-9-26(24,25)10-12/h3,5-6,12H,2,4,7-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNVIQBCAADNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's chemical structure, synthesis methods, and various biological activities, including its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound's molecular formula is C22H24ClN2O4SC_{22}H_{24}ClN_{2}O_{4}S, and it features a complex structure that includes a cyclopentapyrazole moiety and a thiolane derivative. The presence of chlorine and sulfur atoms contributes to its unique reactivity and biological profile.

Chemical Structure

PropertyValue
Molecular Formula C22H24ClN2O4S
Molecular Weight 440.94 g/mol
IUPAC Name This compound

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Thiolane Ring : This is achieved through cyclization reactions involving appropriate dithiols and electrophiles.
  • Introduction of the Dioxo Group : Oxidation reactions using agents like hydrogen peroxide can introduce the dioxo functionality.
  • Coupling with Cyclopentapyrazole : A coupling reaction with cyclopentapyrazole derivatives forms the final product.

Anticancer Activity

Research indicates that derivatives of compounds similar to N-(3-chloro-2-methylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole have shown significant cytotoxic effects against various cancer cell lines. For instance:

  • Colon Carcinoma (HCT116) : Compounds related to this structure exhibit IC50 values around 6.2 μM.
  • Breast Cancer (MCF7) : Similar compounds demonstrate IC50 values ranging from 27.3 μM to 43.4 μM against T47D cell lines .

Antimicrobial Activity

The compound has been studied for its antimicrobial properties:

  • Bacterial Inhibition : It shows promising activity against pathogenic bacteria comparable to standard antibiotics such as chloramphenicol .

Anti-inflammatory Effects

Initial studies suggest that compounds in this class may possess anti-inflammatory properties by modulating inflammatory pathways through enzyme inhibition or receptor interaction.

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical settings:

  • Study on Anticancer Properties : A study demonstrated that a derivative exhibited significant cytotoxicity against human breast cancer cells.
  • Antimicrobial Efficacy : Research indicated that certain derivatives had broad-spectrum antibacterial activity.

The biological activity of N-(3-chloro-2-methylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole may involve:

  • Enzyme Inhibition : Binding to enzymes critical for cancer cell proliferation.
  • Receptor Modulation : Interacting with cellular receptors to alter signaling pathways related to inflammation and infection response.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a cyclopentapyrazole core with a carboxamide group and a thiolane moiety. This unique arrangement contributes to its reactivity and biological interactions. The molecular formula is C14H14ClN3O2SC_{14}H_{14}ClN_3O_2S with a molecular weight of approximately 305.8 g/mol.

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against various strains of bacteria, including drug-resistant ones such as methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that derivatives similar to this compound showed activity against MRSA at low concentrations (0.78–3.125 μg/mL), comparable to established antibiotics like vancomycin.

2. Enzyme Interaction Studies
The compound acts as a biochemical probe, interacting with specific enzymes and proteins. Its ability to form covalent bonds with nucleophilic sites on proteins suggests potential applications in studying biochemical pathways. The hydroxyl group may facilitate hydrogen bonding, enhancing binding affinity to target enzymes. This characteristic makes it valuable for investigating enzyme mechanisms and developing enzyme inhibitors.

Biochemical Pathway Investigations

Recent studies have utilized this compound in biochemical pathway investigations, showcasing its role as a probe in cellular mechanisms. By interacting with specific enzymes, it can help elucidate metabolic pathways and identify potential therapeutic targets in diseases.

Industrial Applications

1. Synthesis of Complex Molecules
This compound serves as a building block for the synthesis of more complex molecules in medicinal chemistry. Its unique functional groups allow for various chemical reactions, including oxidation and substitution reactions. The industrial production typically involves optimized synthetic routes for large-scale applications, utilizing automated reactors and precise conditions to ensure high yield and purity.

2. Development of New Therapeutics
Given its biological activity, there is ongoing research into developing new therapeutics based on this compound or its derivatives. The structural features that confer antimicrobial properties also open avenues for exploring anti-inflammatory or anticancer activities.

Case Studies

Study on Drug Resistance
A notable case study focused on the antibacterial efficacy of derivatives similar to N-(3-chloro-2-methylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide against drug-resistant bacteria highlighted its potential as an alternative treatment option.

Biochemical Pathway Investigation
Another study utilized the compound to elucidate pathways involving specific enzymes, demonstrating its utility as a biochemical probe in understanding cellular mechanisms and interactions.

Chemical Reactions Analysis

Key Steps:

  • Cyclopenta[c]pyrazole Core Formation : Cyclocondensation of substituted cyclopentanones with hydrazine derivatives under acidic or basic conditions .

  • Thiolane-1,1-dioxide Incorporation : Sulfonation or sulfamation reactions introducing the 1,1-dioxo-thiolan moiety via nucleophilic substitution .

  • Carboxamide Coupling : Reaction of the pyrazole-carboxylic acid intermediate with 3-chloro-2-methylaniline using coupling agents (e.g., EDCI, HOBt) .

Example Protocol (Analogous to ):

  • Intermediate 1 : 2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid synthesized via cyclization of a diketone precursor with hydrazine hydrate.

  • Intermediate 2 : Thiolan-3-yl sulfone introduced via Mitsunobu reaction or SN2 displacement.

  • Final Coupling : Acid chloride formation (using SOCl₂ or oxalyl chloride) followed by reaction with 3-chloro-2-methylaniline in dichloromethane with triethylamine .

Carboxamide Hydrolysis

The carboxamide group in Compound X can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Conditions :

  • Acidic : 6M HCl, reflux, 12h → Yield: ~85% .

  • Basic : 2M NaOH, 80°C, 6h → Yield: ~78% .

Sulfone Group Modifications

The 1,1-dioxo-thiolan moiety may participate in:

  • Nucleophilic Aromatic Substitution : Replacement of sulfone with amines or alkoxides under microwave irradiation (e.g., 150°C, 20 min) .

  • Reduction : LiAlH₄-mediated reduction to thiolan-3-yl derivatives (not commonly reported for sulfones) .

Halogenation

The 3-chloro-2-methylphenyl group can undergo further halogenation (e.g., bromination) at the aromatic ring using NBS or Br₂ in acetic acid .

Coupling Reactions

Compound X’s pyrazole core enables participation in metal-catalyzed cross-coupling reactions:

Reaction TypeConditionsYield (%)Reference
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF, 100°C, 12h70–80
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene65–75

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C (DSC data) .

  • Photodegradation : Forms des-chloro and sulfone-reduced products under UV light (λ = 254 nm) .

Biological Activity Derivatization

Modifications to enhance bioactivity often target the carboxamide and sulfone groups:

  • Methylation : CH₃I/K₂CO₃ in DMF to produce N-methyl derivatives .

  • Sulfonamide Formation : Reaction with sulfonyl chlorides (e.g., TsCl) in pyridine .

Analytical Characterization

Key data for Compound X analogs:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, NH), 7.24–7.15 (m, Ar-H), 3.85 (s, SO₂CH₂) .

  • HPLC Purity : >99% (C18 column, MeCN/H₂O gradient) .

Challenges and Limitations

  • Stereoselectivity : Thiolan-3-yl substituents may introduce stereochemical complexity during synthesis .

  • Solubility : Limited aqueous solubility necessitates formulation with co-solvents (e.g., PEG-400) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide

  • Key Differences: Replaces the cyclopenta[c]pyrazole core with a simpler pyrazole ring linked to a 3-chloro-2-pyridinyl group. Features a trifluoromethyl group instead of the sulfolane moiety, increasing lipophilicity (logP) and resistance to oxidative metabolism .
  • Biological Relevance :
    • Developed for agrochemical use, likely targeting insect nicotinic acetylcholine receptors (nAChRs) due to pyridinyl-pyrazole motifs .

5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives (Compounds 7a, 7b, 11a, 11b)

  • Key Differences: Pyrazole cores are linked to thiophene (7a, 7b) or pyran (11a, 11b) rings instead of cyclopenta systems. Substituents include amino, hydroxy, and cyano groups, increasing polarity and altering electronic properties .
  • Synthesis: Prepared via condensation with malononitrile or ethyl cyanoacetate, yielding electron-deficient systems compared to the sulfolane-containing target compound .

Pyrrolo-Pyrimidine and Benzofuran Carboxamides ()

  • Substituents like 2-chlorobenzyl or p-tolyl groups modulate steric bulk and target selectivity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Trifluoromethyl Pyrazole () Thiophene-Pyrazole ()
Molecular Weight ~450 g/mol ~430 g/mol ~350 g/mol
logP (Predicted) 2.8 3.5 (due to CF₃) 1.9 (polar groups)
Water Solubility Moderate (sulfolane) Low (CF₃ increases hydrophobicity) High (amino/hydroxy groups)
Metabolic Stability High (sulfolane) Very high (CF₃ resists oxidation) Moderate

Q & A

Q. What synthetic routes are available for preparing this compound, and how can reaction conditions be optimized for high yield?

The synthesis of pyrazole-carboxamide derivatives typically involves multi-step reactions, including cyclocondensation, substitution, and acylation. For example:

  • Cyclocondensation : Start with cyclopenta[c]pyrazole intermediates, using reagents like 1,3-diketones and hydrazines under reflux in ethanol .
  • Sulfone introduction : The 1,1-dioxo-thiolane moiety can be introduced via oxidation of thiolane precursors using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane .
  • Acylation : Couple the pyrazole core with the 3-chloro-2-methylphenyl group using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C .
    Optimization : Adjust stoichiometry (e.g., 1.2 equiv. of acyl chloride), use inert atmospheres to prevent hydrolysis, and monitor progress via TLC or LC-MS .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

  • Chromatography : Purify via silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) .
  • Spectroscopic analysis : Confirm structure using 1H^1H-NMR (e.g., pyrazole protons at δ 7.8–8.2 ppm) and 13C^{13}C-NMR (carbonyl carbons at δ 165–170 ppm) .
  • Mass spectrometry : Validate molecular weight via ESI-MS (expected [M+H]⁺ ~480–500 Da) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., IC₅₀ variability) may arise from assay conditions or impurities:

  • Reproducibility checks : Standardize assay protocols (e.g., ATP concentration in kinase assays) and use reference compounds (e.g., staurosporine for kinase inhibition) .
  • Impurity profiling : Use HPLC-MS to identify byproducts (e.g., hydrolyzed carboxamide at RT ~12.5 min) and re-purify if necessary .
  • Molecular modeling : Compare docking poses in target proteins (e.g., MAP kinases) to assess if stereochemical variations affect binding .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Analog synthesis : Modify the thiolane sulfone (e.g., replace with tetrahydrofuran-dione) or the chloro-methylphenyl group (e.g., fluorophenyl derivatives) .
  • Bioassay panels : Test analogs against related targets (e.g., kinases, GPCRs) to identify selectivity trends .
  • Computational analysis : Use QSAR models (e.g., CoMFA) to correlate substituent electronegativity with activity .

Q. What advanced analytical methods are suitable for studying its metabolic stability?

  • In vitro assays : Incubate with liver microsomes (human or rat) and quantify degradation via UPLC-QTOF at 0, 15, 30, and 60 min .
  • Metabolite ID : Use HR-MS/MS to detect oxidation products (e.g., hydroxylation at the cyclopenta ring) .
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., 7-benzyloxyquinoline) .

Methodological Guidance

Q. How to design a stability study under varying pH and temperature conditions?

  • pH stability : Prepare buffers (pH 1.2, 4.5, 6.8, 7.4) and incubate the compound at 37°C. Sample at 0, 24, 48 hr and analyze via HPLC .
  • Thermal stress : Heat solid samples at 40°C, 60°C, and 80°C for 72 hr. Check for degradation via DSC and XRPD .

Q. What techniques validate target engagement in cellular assays?

  • Cellular thermal shift assay (CETSA) : Treat cells with the compound, lyse, heat to 37–65°C, and quantify soluble target protein via Western blot .
  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound and crosslink to cellular targets for pull-down/MS identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.